molecular formula C13H13N3O3 B2507381 N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide CAS No. 2411223-61-3

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide

Cat. No. B2507381
CAS RN: 2411223-61-3
M. Wt: 259.265
InChI Key: GWYUNHWJHSRUBS-UHFFFAOYSA-N
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Description

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide, also known as OXA or OXAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been studied for its anticancer properties, with promising results in preclinical studies. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to reduce inflammation and pain by modulating immune responses.

Advantages and Limitations for Lab Experiments

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions, making it easy to handle and store. It also exhibits a range of biological activities, making it a versatile compound for scientific research. However, it also has some limitations, including its potential toxicity and limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide. One potential direction is the development of new antibiotics based on its antimicrobial properties. Another potential direction is the development of new anticancer therapies based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and to identify potential new therapeutic applications.

Synthesis Methods

The synthesis of N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with phenylmethylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with epichlorohydrin to yield the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research applications.

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-14-13(19-16-8)11(9-5-3-2-4-6-9)15-12(17)10-7-18-10/h2-6,10-11H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUNHWJHSRUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2=CC=CC=C2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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